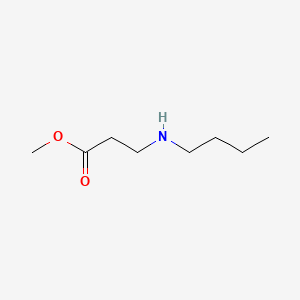

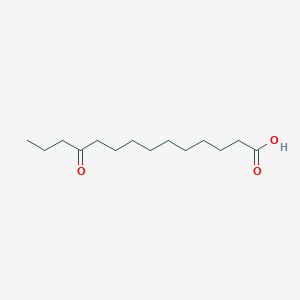

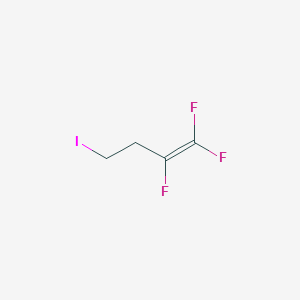

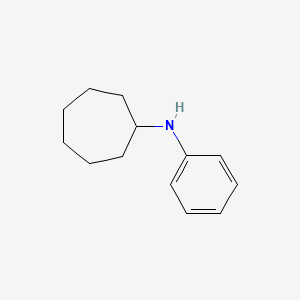

![molecular formula C7H6N2S B1627434 Benzo[d]isothiazol-6-amine CAS No. 97050-36-7](/img/structure/B1627434.png)

Benzo[d]isothiazol-6-amine

Vue d'ensemble

Description

Benzo[d]isothiazol-6-amine, also known as BITA, is a heterocyclic compound containing both an aromatic ring and an amine group. It is used in a variety of applications, including as a synthetic intermediate in the manufacture of pharmaceuticals, dyes, and other organic compounds. It is also used as a corrosion inhibitor in industrial applications and as an antioxidant in food products. BITA is known for its stability and low toxicity, making it an ideal compound for use in a variety of applications.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Benzo[d]isothiazol-6-amine has been used in the synthesis of novel derivatives that have shown promising anti-inflammatory properties . For instance, compounds 8b and 9b, which have a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Medicinal Chemistry

Benzo[d]isothiazol-6-amine is a key component in the synthesis of various compounds with significant medicinal properties . For example, benzo[d]isothiazole C-glucoside 1 inhibits the activity of the sodium glucose co-transporter 2 (SGLT2) and can be used in treating type 2 diabetes . Another compound, benzo[d]isothiazole-based compound 2, has been reported as a highly potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGlu4) .

Catalysis

The novel synthetic methodologies contribute to the enlargement of the chemical space occupied by benzo[d]isothiazoles and to the exploration of its applications in various fields such as catalysis .

Antimicrobial Properties

Benzo[d]isothiazol-6-amine has been used in the synthesis of 3-(alkyl/arylamino)benzo[d]isothiazole 1,1-dooxide analogues, which have shown promising antibacterial properties .

Antipsychotic Drugs

A series of antipsychotic drugs, such as ziprasidone, lurasidone, perospirone and tiospirone, possess in their structure a benzo[d]isothiazole fragment .

Inhibitors of Biological Targets and Pathways

Benzo[d]isothiazole constitutes the core structure of potent inhibitors of multiple biological targets and pathways .

Orientations Futures

Mécanisme D'action

Target of Action

Benzo[d]isothiazol-6-amine primarily targets the 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) enzyme . This enzyme is the third catalytic enzyme of the methylerythritol phosphate (MEP) pathway , which is an essential metabolic pathway found in malaria parasites . The MEP pathway is absent in mammals, making IspD a highly attractive target for the discovery of novel and selective antimalarial therapies .

Mode of Action

The compound interacts with its target, IspD, through a mechanism involving initial non-covalent recognition of inhibitors at the IspD binding site . This is followed by disulfide bond formation through attack of an active site cysteine residue on the benzo[d]isothiazol-3(2H)-one core . This interaction results in the inhibition of the IspD enzyme, disrupting the MEP pathway .

Biochemical Pathways

The MEP pathway, which is affected by Benzo[d]isothiazol-6-amine, is responsible for the production of isoprenoid precursors . Isoprenoids represent a diverse class of natural products, which are essential for many cellular functions, including protein prenylation and electron transport . By inhibiting the IspD enzyme, Benzo[d]isothiazol-6-amine disrupts the MEP pathway, affecting the production of these crucial isoprenoid precursors .

Pharmacokinetics

vivax IspD , suggesting it has sufficient bioavailability to exert its effects.

Result of Action

The inhibition of the IspD enzyme by Benzo[d]isothiazol-6-amine prevents the growth of P. falciparum in culture, with EC50 values below 400 nM . This suggests that the compound has potent antimalarial activity.

Propriétés

IUPAC Name |

1,2-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJKMYTWPTTZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593214 | |

| Record name | 1,2-Benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isothiazol-6-amine | |

CAS RN |

97050-36-7 | |

| Record name | 1,2-Benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

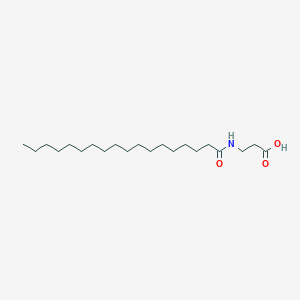

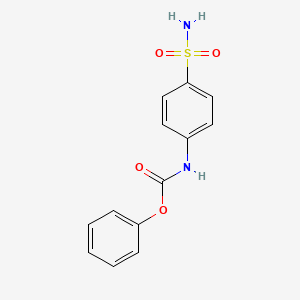

![Copper(2+) bis[2-(dimethylamino)ethan-1-olate]](/img/structure/B1627359.png)